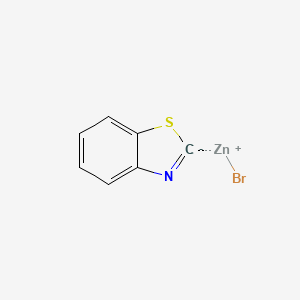

2-Benzothiazolylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

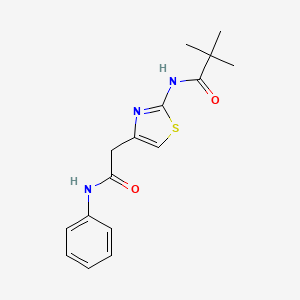

The direct preparation of 2-Benzothiazolylzinc bromide has been achieved by the insertion of highly active zinc into 2-bromobenzothiazole . This organozinc reagent was found to be very effective for cross-coupling reactions with a variety of aryl iodides . The oxidative addition of active zinc (1.5 equiv used) was completed in 3 h at room temperature .Molecular Structure Analysis

The molecular structure of 2-Benzothiazolylzinc bromide is represented by the formula C7H4BrNSZn. More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis

The organozinc reagent, 2-Benzothiazolylzinc bromide, has been found to be very effective for cross-coupling reactions with a variety of aryl iodides . These reactions yield the desired products in a moderate yield .科学的研究の応用

Preparation of 2-Substituted Benzothiazole Derivatives

2-Benzothiazolylzinc bromide is used in the direct preparation of 2-substituted benzothiazole derivatives . This is a new tool for the convenient synthesis of these derivatives, which can be utilized for further applications in the synthesis of many biologically active compounds .

Cross-Coupling Reactions

The organozinc reagent, 2-Benzothiazolylzinc bromide, has been found to be very effective for cross-coupling reactions with a variety of aryl iodides . This is done in the presence of a catalytic amount of Pd(PPh ) Cl 3 2 2 in THF at room temperature .

Synthesis of 2-Arylbenzothiazole

2-Benzothiazolylzinc bromide is used in the synthesis of 2-Arylbenzothiazole . This compound has attracted considerable attention in a wide spectrum of chemical applications due to their unique structural properties .

Synthesis of 2-Acylbenzothiazole

Another application of 2-Benzothiazolylzinc bromide is in the synthesis of 2-Acylbenzothiazole . This compound is also of significant interest in various chemical applications .

Direct Oxidative Addition

2-Benzothiazolylzinc bromide is prepared by the direct oxidative addition of active zinc . This process is completed in 3 hours at room temperature .

Preparation of Organometallic Reagents

2-Benzothiazolylzinc bromide is used in the preparation of organometallic reagents . These reagents are important tools in organic synthesis .

作用機序

Target of Action

2-Benzothiazolylzinc bromide is primarily used in the synthesis of 2-substituted benzothiazole derivatives . The primary target of 2-Benzothiazolylzinc bromide is the 2-bromobenzothiazole, with which it reacts to form the organozinc reagent .

Mode of Action

The mode of action of 2-Benzothiazolylzinc bromide involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This reaction occurs at room temperature in tetrahydrofuran (THF), leading to the formation of the organozinc reagent . This organozinc reagent is then used in cross-coupling reactions with a variety of aryl iodides .

Biochemical Pathways

The biochemical pathway affected by 2-Benzothiazolylzinc bromide is the synthesis of 2-substituted benzothiazole derivatives . The organozinc reagent formed by the reaction of 2-Benzothiazolylzinc bromide with 2-bromobenzothiazole is used in cross-coupling reactions to generate these derivatives .

Result of Action

The result of the action of 2-Benzothiazolylzinc bromide is the formation of 2-substituted benzothiazole derivatives . These derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative effects .

Action Environment

The action of 2-Benzothiazolylzinc bromide is influenced by environmental factors such as temperature and the solvent used. The reaction with 2-bromobenzothiazole occurs at room temperature in THF . The stability and efficacy of 2-Benzothiazolylzinc bromide would also be affected by these conditions.

将来の方向性

The direct preparation of 2-Benzothiazolylzinc bromide and its subsequent transition metal-catalyzed cross-coupling reactions to generate 2-substituted benzothiazole derivatives represent a significant advancement . This new synthetic protocol could potentially be utilized for the synthesis of many biologically active compounds .

特性

IUPAC Name |

2H-1,3-benzothiazol-2-ide;bromozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTAZLOCNGZNKZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNSZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzothiazolylzinc bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2634714.png)

![5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2634715.png)

![N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2634718.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2634720.png)

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol](/img/structure/B2634721.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634723.png)

![Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2634727.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634729.png)

![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)

![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)